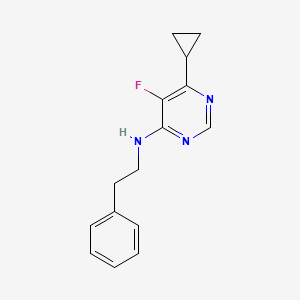
6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine, also known as CPI-444, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in cancer treatment. CPI-444 is a selective antagonist of the adenosine A2A receptor, which is known to play a role in regulating immune response and tumor growth. In
Applications De Recherche Scientifique
6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications in cancer treatment. The adenosine A2A receptor, which is targeted by 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine, is known to play a role in regulating immune response and tumor growth. 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine has been shown to inhibit the growth of various types of cancer cells, including melanoma, lung cancer, and ovarian cancer.
Mécanisme D'action
6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine works by selectively blocking the adenosine A2A receptor, which is known to play a role in regulating immune response and tumor growth. By blocking this receptor, 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine can inhibit the growth of cancer cells and enhance the immune response against tumors. The mechanism of action of 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine has been studied extensively, and it is believed to be a promising target for cancer therapy.
Biochemical and Physiological Effects:
6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, enhancement of the immune response against tumors, and reduction of inflammation. 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine is its selectivity for the adenosine A2A receptor, which makes it a promising target for cancer therapy. 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in preclinical studies. However, one limitation of 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine, including the development of more potent and selective inhibitors of the adenosine A2A receptor, the investigation of 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine in combination with other cancer therapies, and the exploration of 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine in other disease models. Additionally, further studies are needed to evaluate the safety and efficacy of 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine in clinical trials. Overall, 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine shows promise as a potential therapeutic agent for cancer treatment, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine involves several steps, starting with the preparation of the intermediate compound 4-cyclopropyl-5-fluoro-2-methylpyrimidine. This compound is then reacted with 2-phenylethylamine to produce the final product, 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine. The synthesis of 6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
6-cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3/c16-13-14(12-6-7-12)18-10-19-15(13)17-9-8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZHLVEBYBSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NCCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-5-fluoro-N-(2-phenylethyl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)
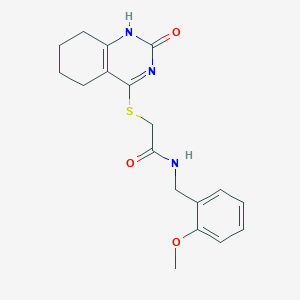

![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)
![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2515965.png)


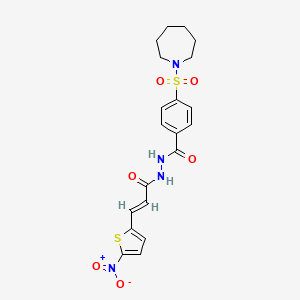
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)
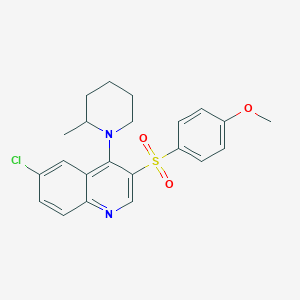
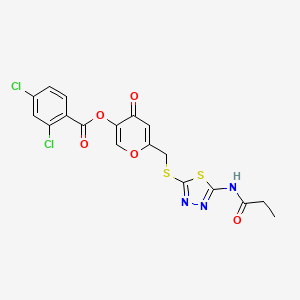

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)
![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)